Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-(pyridin-2-yl)ethylamino substituent at the 3-position. Such derivatives are often intermediates in medicinal chemistry for drug discovery, particularly in kinase inhibitor synthesis or as chiral building blocks in asymmetric catalysis.
The molecular formula of the closest analog (from ) is C₁₆H₂₂N₂O₄ (MW: 306.36 g/mol). Its structure combines the rigidity of the pyrrolidine ring with the aromatic pyridine moiety, which may enhance binding affinity to biological targets. The tert-butyl group improves solubility in organic solvents and stabilizes the molecule during synthetic steps.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-8-14(12-19)18-10-7-13-6-4-5-9-17-13/h4-6,9,14,18H,7-8,10-12H2,1-3H3 |
InChI Key |
JSSNVMZDHJOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Pyridin-2-yl Ethylamino Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-yl ethylamine derivative under basic conditions.
Protection with Tert-butyl Group: The final step is the protection of the amino group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Biological Activity
Tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a pyridine moiety. Its potential applications in medicinal chemistry make it a compound of interest, particularly in the context of neurological disorders and receptor modulation.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- Structural Features : The compound features a tert-butyl group, a pyridine moiety, and a carboxylate functional group, which contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia .
The compound's structural features suggest it may possess neuroactive properties. Interaction studies focusing on its binding affinity and efficacy towards nAChRs could provide insights into its therapeutic potential. Such studies typically assess the following:
- Binding Affinity : The strength with which the compound binds to nAChRs.
- Efficacy : The ability of the compound to activate or inhibit receptor activity.
Case Study 1: Neuronal Nicotinic Acetylcholine Receptors
A study highlighted that compounds with similar structures have shown promising results in modulating nAChR activity. For instance, certain pyridine derivatives were reported to enhance cognitive function in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 1.00 | Lacks pyridine moiety |
| (S)-tert-Butyl 3-(methylamino)pyrrolidine | 199175-10-5 | 0.94 | Contains methylamine instead of pyridine |
| tert-butyl hexahydropyrrolo[3,4-c]pyrrole | 141449-85-6 | 0.98 | Different ring structure |
| tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | 19933683 | 0.94 | Contains methylamine |
This table illustrates variations in functional groups and ring structures that may influence their biological activity and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 3-((2-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate with structurally related derivatives from the evidence:
Key Structural and Functional Differences :
Substituent Diversity: The target compound’s 2-(pyridin-2-yl)ethylamino group contrasts with analogs featuring ethoxy-pyridinyl (e.g., ), alkyloxy chains (e.g., ), or nitropyrimidine moieties (e.g., ). These modifications influence electronic properties, solubility, and biological target interactions. The tert-butyl carbamate group is conserved across all compounds, providing steric protection and synthetic versatility.
Synthetic Yields and Physical Properties :
- The compound in was isolated as a clear oil in 54% yield, while describes a white solid (94% yield) with defined melting points (99°C), highlighting the impact of substituents on crystallinity .
Biological Relevance: Amino-substituted pyridines (e.g., ) are common in kinase inhibitors due to their hydrogen-bonding capacity. The ethylamino linker in the target compound may enhance conformational flexibility compared to rigid ethoxy groups. Bulky substituents (e.g., 2-ethylhexyloxy in ) improve lipid solubility but may reduce target affinity.
Stereochemical Considerations :
- Stereoisomers like the (3S) -configured analog in demonstrate the importance of chirality in pharmacological activity, though the target compound’s stereochemistry is unspecified in the evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
